molecular formula C25H25F3N4O4 B608708 Naporafenib CAS No. 1800398-38-2

Naporafenib

Cat. No. B608708
M. Wt: 502.4942
InChI Key: UEPXBTCUIIGYCY-UHFFFAOYSA-N
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Description

Naporafenib is a multifaceted chemical entity with properties of chiral selectivity, derivative nature related to NSAIDs, enhanced solubility through LDH intercalation, biological activity, and interaction with other molecular entities, making it a significant compound in the realm of pharmaceutical sciences.Naborafenib is effective in the treatment of advanced tumors with altered MAPK pathways (in combination with spartalizumab) or NRAS-mutant melanoma (in combination with trametinib)["]["].
Chemical Nature: It is known to be a highly enantioselective reaction product of ethylene, which is a precursor for anti-inflammatory 2-arylpropionic acids like ibuprofen, fenoprofen, and flurbiprofen (Smith &  RajanBabu, 2008).
Chirality and Selectivity: Naporafenib is a chiral polymer selective for (S)-naproxen, making it efficient in resolving racemic naproxen and separating it from structurally related compounds such as ibuprofen and ketoprofen (Kempe &  Mosbach, 1994).
Derivative Nature: It is a derivative of 2-arylpropionic acid and a pyridine derivative of mefenamic acid, tolfenamic acid, and naproxen. This indicates its close relation to other non-steroidal anti-inflammatory drugs (NSAIDs) (Nechipadappu &  Trivedi, 2017).
Solubility Enhancement: The intercalation of naporafenib into layered double hydroxide (LDH) is shown to improve its solubility and dissolution rate, indicating its potential in pharmaceutical formulations (Berber et al., 2008).

Synthesis Method Details

Design of the Synthesis Pathway
The synthesis pathway of Naporafenib involves the condensation of 2,4-dichloro-5-fluoroaniline with 4-(4-(dimethylamino)-1-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)-1H-pyrazol-3-yl)pyridine-2-carboxylic acid followed by cyclization and subsequent reactions to form the final product.

Starting Materials
2,4-dichloro-5-fluoroaniline, 4-(4-(dimethylamino)-1-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)-1H-pyrazol-3-yl)pyridine-2-carboxylic acid

Reaction
Step 1: Condensation of 2,4-dichloro-5-fluoroaniline with 4-(4-(dimethylamino)-1-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)-1H-pyrazol-3-yl)pyridine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form an intermediate., Step 2: Cyclization of the intermediate by treatment with a Lewis acid such as boron trifluoride etherate to form a pyrazole ring., Step 3: Reduction of the nitro group in the pyridine ring by treatment with a reducing agent such as iron powder and hydrochloric acid to form an amine group., Step 4: Protection of the amine group by treatment with a protecting agent such as tert-butyloxycarbonyl chloride (Boc-Cl) to prevent unwanted reactions., Step 5: De-protection of the amine group by treatment with an acid such as trifluoroacetic acid (TFA) to expose the amine group., Step 6: Final reaction to form Naporafenib by treatment with a coupling agent such as DCC and a catalyst such as DMAP to form the final product.

Biological Activity

It has been identified as a natural active product with biological activity and medicinal potential. This suggests its significance in therapeutic applications (Cui et al., 2022).
Interactions with Cyclodextrins: Naporafenib interacts with cyclodextrins, influencing their stability through molecular modeling techniques, which is crucial in understanding its behavior in various formulations (Faucci et al., 2002).

Common problem

Some frequently asked questions about Naporafenib

What is naporafenib?
An orally available inhibitor of all members of the serine/threonine protein kinase Raf family, with potential antineoplastic activity. Upon administration, naporafenib binds to Raf proteins and inhibits Raf-mediated signal transduction pathways[].
How is nras melanoma treated?
Naporafenib with or without  spartalizumab,  in patients  with advanced  solid tumors  harboring  MAPK  pathway alterations.Naporafenib plus trametinib showed promising preliminary antitumor activity in patients with  NRAS-mutant melanoma[].
Can naborafenib be used to treat NRAS-Mutant Melanoma?
Studies have shown that "Naporafenib combined with Trametinib shows promising preliminary anti-tumor activity in patients with NRAS-mutated melanoma."[]

Scientific Research Applications

The scientific research applications of naporafenib are primarily focused on its potential in cancer treatment, particularly in the areas of personalized medicine, drug development, combination therapies, and overcoming drug resistance.
Personalized Medicine for NSAID Treatments: Research suggests that naporafenib could play a role in personalized treatments with Naporafenib, potentially reducing the risk of cardiovascular adverse effects associated with these drugs (Tacconelli et al., 2017).
Cancer Therapy: Studies have shown that compounds similar to naporafenib, like regorafenib, exhibit significant tumor inhibition properties in various cancers, including hepatocellular carcinoma and colorectal cancer, by targeting specific signaling pathways and inducing apoptosis (Tai et al., 2014);  (Chen et al., 2014).
Molecular and Conformational Analysis: The conformational behavior of naporafenib-related compounds in solution, such as naproxen and flurbiprofen, is critical for understanding their biological role and designing improved analogues. This aspect is crucial in drug development and optimization (Pietro et al., 2015).
Combination Therapies in Cancer: Research on regorafenib, closely related to naporafenib, indicates its potential in shrinking tumors in preclinical models of liver, colon, and gastrointestinal cancer. Its co-administration with other drugs can produce synergistic effects against cancer cells (Fondevila et al., 2019).
Drug Resistance Studies: Studies on compounds like Sorafenib have shown that specific modified exosomes can sensitize resistant cancer cells to the drug and reverse drug resistance. This has implications for naporafenib’s role in overcoming drug resistance in cancer therapies (Li et al., 2018).

Mechanism of Action

Naporafenib's mechanism of action, as inferred from its closely related Naporafenib, involves membrane stabilization, DNA intercalation and photocleavage, potential glucocorticoid receptor interaction, complex adsorption behaviors, and possible neuroprotective activities through microtubule stabilization.
Membrane Stabilization: Naproxen, a compound similar to Naporafenib, has been shown to stabilize lysosomal and cellular membranes, which is crucial in protecting ischemic myocardium. This membrane-stabilizing action is a characteristic feature of certain nonsteroidal anti-inflammatory agents (Smith &  Lefer, 1981).
DNA Interaction and Photocleavage: Naproxen, closely related to Naporafenib, intercalates with DNA and causes photocleavage through reactive oxygen species (ROS) generation. This interaction with DNA is primarily intercalative in nature, which can have significant implications in its biological activity (Husain et al., 2013).
Glucocorticoid Receptor Binding: Some Naporafenib, including compounds related to Naporafenib, may possess intrinsic glucocorticoid agonist activity, suggesting a potential role as glucocorticoid agonists or antagonists. This indicates a complex interaction with the endocrine system beyond their traditional anti-inflammatory actions (Feldman, 1978).
Adsorption Mechanisms: Studies on ibuprofen and naproxen have shown their adsorption onto metal organic frameworks through various mechanisms such as interaction, Lewis acid/base complexing, hydrogen bonding, and anion interaction, demonstrating the complex chemical interactions Naporafenib may have at the molecular level (Sun et al., 2019).
Microtubule Stabilization and Neuroprotection: NAP (davunetide), another related compound, shows its therapeutic effects in neurodegenerative diseases through mechanisms such as anti-inflammatory effects, antioxidant activity, inhibition of protein aggregation, and interaction with microtubules. This suggests a potential neuroprotective mechanism of action for Naporafenib (Magen &  Gozes, 2014).

Biochemical and Physiological Effects

The biochemical and physiological effects of Naporafenib and related Naporafenib are diverse, affecting processes from inflammation and pain management to hormonal modulation, platelet function, tumor growth, and environmental interactions.
Inhibition of Cyclo-Oxygenase (COX): Similar to other Naporafenib, naproxen inhibits the enzyme cyclo-oxygenase, which is critical in the synthesis of prostaglandins. This inhibition can have various physiological implications including effects on inflammation, pain, and fever processes (McGettigan &  Henry, 2000).
Endocrine Disruption Potential: Naproxen has been shown to modulate sex hormone production, suggesting a potential for endocrine disruption. This effect was particularly observed in aquatic species, indicating environmental impacts and potential implications for human health (Kwak et al., 2018).
Anti-Platelet Effects: Naproxen, along with ibuprofen and aspirin, inhibits platelet aggregation and prostaglandin synthesis. This contributes to their anti-platelet effects, which are significant in the context of cardiovascular health and clotting disorders (McIntyre &  Philp, 1978).
Selective Estrogen Receptor Modulation: Naporafenib is identified as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and producing estrogen agonist effects in some tissues while acting as an antagonist in others. This highlights its complex role in hormonal pathways (Goldstein et al., 2000).
Tumor Growth Inhibition and Apoptosis: In the context of cancer research, combinations like NaPA and tamoxifen significantly inhibit tumor growth and induce apoptosis in malignant cells, suggesting a role in cancer therapy (Adam et al., 1997).

Experimental operation

Specific experimental instructions for Naporafenib

Chemical Preparation: Begin by accurately weighing and dissolving Naporafenib in an appropriate solvent. Typically, a stock solution is prepared at a concentration suitable for subsequent dilutions.
Cell Culture: Cultivate the relevant cell lines (e.g., cancer cell lines) in culture media supplemented with serum and antibiotics. Seed the cells into appropriate culture vessels and allow them to adhere and proliferate under standard conditions (37°C, 5% CO2).
Treatment Administration: Treat the cultured cells with varying concentrations of Naporafenib. This step involves adding the prepared Naporafenib solutions to the culture medium to achieve the desired final concentrations. Include appropriate controls such as vehicle-treated cells.
Incubation Period: Incubate the treated cells for a specified duration, allowing Naporafenib to exert its effects on cellular processes. The duration may vary depending on the experimental objectives and the kinetics of Naporafenib action.
Cell Viability Assays: Assess the impact of Naporafenib on cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, ATP-based assays, or others suitable for the experimental model.
Molecular Analysis: Conduct molecular analyses to investigate the underlying mechanisms of Naporafenib action. Techniques may include Western blotting, PCR (Polymerase Chain Reaction), or immunofluorescence to evaluate changes in protein expression, gene expression, or cellular localization.
Functional Assays: Perform functional assays to assess the effects of Naporafenib on specific cellular processes relevant to the experimental context. These may include cell migration assays, cell cycle analysis, apoptosis assays, or others tailored to the research question.
Data Analysis: Analyze the experimental data using appropriate statistical methods to evaluate the efficacy and dose-response relationships of Naporafenib treatment. Interpret the results in the context of the research hypothesis.
Repeat and Validation: Repeat the experiments to validate the findings and ensure reproducibility. Additionally, consider conducting in vivo studies using animal models to further evaluate the pharmacological properties of Naporafenib.
Documentation and Reporting: Document all experimental procedures, results, and observations meticulously. Prepare comprehensive reports summarizing the experimental findings, including figures, tables, and statistical analyses.

Advantages and Limitations for Lab Experiments

Lab experiments with Naporafenib demonstrate high precision and sensitivity, and are effective for studying certain outcomes and interactions. However, they also face limitations due to variable degradation rates, methodological challenges in different scientific fields, and environmental persistence issues.

Advantages

High Precision and Sensitivity: A developed LC-MS/MS method for naproxen measurement in human plasma demonstrates high absolute recovery (90.0± 3.6%), acceptable sensitivity (0.100 g/mL), and high inter-day precision (CV 9.4%), offering excellent linearity over a concentration range of 0.100-50.0 g/mL (Elsinghorst et al., 2011).
Effective for Public Opinion Outcomes: Lab experiments often show significantly larger treatment effects, especially for public opinion outcomes where the content of the treatment can be readily linked to the dependent variable (Jerit, Barabas, &  Clifford, 2013).
Adsorption Mechanisms Study: Research on adsorption mechanisms of naproxen onto metal-organic frameworks highlights four distinct mechanisms, facilitating detailed analysis of drug interactions (Sun et al., 2019).

Limitations

Variable Degradation Rates: Photocatalytic degradation studies show varying degradation rates for different substances, including naproxen, which can affect the consistency of experimental results.
Methodological Challenges: The adoption of lab experiments in social sciences, while informative, can present challenges in methodology and application when compared to their use in physical and life sciences (Falk &  Heckman, 2009).
Environmental Persistence and Removal Issues: Studies have shown that naproxen, among other pharmaceuticals, can be persistent in environmental conditions, posing challenges for its complete removal or degradation in certain settings (Kimura, Hara, &  Watanabe, 2007).

Future Directions

Future research directions for Naporafenib are likely to include exploring new clinical applications, investigating its cardiovascular safety profile, assessing long-term benefits and efficacy, exploring oral administration and targeted delivery systems, accelerating drug development through exploratory studies, and implementing basket studies for personalized medicine.
Exploring New Clinical Applications: Studies on similar compounds such as Regorafenib have shown promise in treating conditions like metastatic colorectal cancer and gastrointestinal stromal tumors, suggesting potential areas for future exploration with Naporafenib (Strumberg et al., 2012), (Demetri et al., 2013).
Investigating Cardiovascular Safety Profiles: Considering the safer cardiovascular risk profile of Naproxen compared to other Naporafenib, further research could focus on understanding and improving this aspect to enhance patient safety.
Assessing Long-Term Benefits and Efficacy: Continuing research to evaluate the long-term benefits and efficacy of Naporafenib in various applications, similar to studies conducted on related compounds, could be an important future direction (Ben-Ami et al., 2016).
Oral Administration and Targeted Delivery Systems: Research could explore oral administration and targeted delivery systems for Naporafenib, as these approaches have shown promise in other related studies (El-Kamel et al., 2008).
Accelerating Drug Development through Exploratory Studies: Leveraging exploratory investigational new drug studies could accelerate the development of Naporafenib by allowing early evaluations of essential drug characteristics in humans (Jacobson-Kram &  Mills, 2008).
Basket Studies for Personalized Medicine: Conducting 'basket studies' to match individuals with specific mutations in their tumors to therapies like Naporafenib could be a significant step towards personalized medicine (Willyard, 2013).
  

Properties

IUPAC Name

N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O4/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33/h2-5,12-15,33H,6-11H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPXBTCUIIGYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naporafenib

CAS RN

1800398-38-2
Record name Naporafenib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800398382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPORAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JL80DG6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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